2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile

Computational chemistry Reactivity prediction Regioselective synthesis

2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile (CAS 50382-33-7) is a heterocyclic nitrile compound belonging to the thiazole family, characterized by a 4-methyl-1,3-thiazole ring bearing an acetonitrile (-CH2CN) substituent specifically at the 5-position. Its molecular formula is C6H6N2S with a molecular weight of 138.19 g/mol.

Molecular Formula C6H6N2S
Molecular Weight 138.19 g/mol
CAS No. 50382-33-7
Cat. No. B3269177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile
CAS50382-33-7
Molecular FormulaC6H6N2S
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)CC#N
InChIInChI=1S/C6H6N2S/c1-5-6(2-3-7)9-4-8-5/h4H,2H2,1H3
InChIKeyXVBUWDYLAGXYNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile (CAS 50382-33-7): Procurement-Grade Identity and Baseline Characterization


2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile (CAS 50382-33-7) is a heterocyclic nitrile compound belonging to the thiazole family, characterized by a 4-methyl-1,3-thiazole ring bearing an acetonitrile (-CH2CN) substituent specifically at the 5-position. Its molecular formula is C6H6N2S with a molecular weight of 138.19 g/mol [1]. The compound is supplied as a research intermediate with a minimum purity specification of 95% under long-term cool, dry storage conditions . Computed physicochemical descriptors published in PubChem include an XLogP3-AA value of 1, a topological polar surface area (TPSA) of 64.9 Ų, three hydrogen bond acceptor sites, zero hydrogen bond donors, and one rotatable bond [1]. The GHS classification identifies it as harmful via oral, dermal, and inhalation routes (H302, H312, H332) with skin and eye irritation hazards (H315, H318, H335) . This compound serves primarily as a versatile building block in medicinal chemistry and agrochemical research, where the reactive nitrile group and the electron-rich thiazole core enable downstream derivatization into diverse heterocyclic scaffolds .

Why Regioisomeric and Analog Substitution Fails for 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile in Scientific Procurement


In the thiazole-acetonitrile chemical space, compounds sharing the core C6H6N2S formula cannot be treated as interchangeable. The position of the nitrile group on the thiazole ring—whether at the 2-position or the 5-position—fundamentally alters both electronic structure and chemical reactivity. Quantum chemical calculations at the B3LYP/6-311++G(d,p) level have established a reactivity hierarchy for electrophilic attack: 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles, driven by differential Fukui function values at the pyridine-type nitrogen atom [1]. Consequently, 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile (nitrile at C5) exhibits distinct nucleophilic and electrophilic reaction profiles compared to its 2-position regioisomer, 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile (CAS 19785-39-8). Furthermore, the presence or absence of the 4-methyl group differentiates it from 2-(Thiazol-5-yl)acetonitrile (CAS 50382-34-8, MW 124.17), affecting lipophilicity, steric bulk, and metabolic stability of derived compounds . Even within the 5-substituted series, the addition of a second methyl group at the 2-position—as in (2,4-Dimethyl-1,3-thiazol-5-yl)acetonitrile (CAS 50382-35-9, MW 152.22)—increases molecular weight by 10%, reduces hydrogen bond acceptor count from 3 to 2, and elevates XLogP3 from 1 to 1.4 [2]. These quantifiable differences underscore why generic substitution among in-class analogs introduces uncontrolled variables in structure-activity relationship (SAR) studies, fragment-based drug discovery campaigns, and multi-step synthetic routes dependent on precise regiochemical control.

Quantitative Differential Evidence for 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile (CAS 50382-33-7) Against Closest Analogs


Regioisomeric Reactivity Differentiation: 5-Position vs. 2-Position Nitrile Governs Electrophilic Attack Hierarchy

A DFT-based theoretical study at B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels established a quantitative reactivity ranking of thiazole substitution positions based on Fukui function (f_k^-) values at the pyridine nitrogen. The study predicts that electrophilic reactivity follows the order: 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles [1]. This directly differentiates the target compound (5-position nitrile) from its 2-position regioisomer 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile (CAS 19785-39-8), which, by virtue of the 2-substitution pattern, is predicted to exhibit higher electrophilic reactivity at the nitrogen center. The computed Fukui function descriptor provides a transferable, first-principles basis for predicting differential reactivity in nucleophilic addition and cyclocondensation reactions, which are critical for downstream synthetic planning.

Computational chemistry Reactivity prediction Regioselective synthesis

Hydrogen Bond Acceptor Count Advantage Over 2,4-Dimethyl Analog: 3 vs. 2 Acceptors

The target compound 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile possesses three hydrogen bond acceptor (HBA) sites (the thiazole nitrogen, the thiazole sulfur, and the nitrile nitrogen), as computed by Cactvs and recorded in PubChem [1]. In contrast, the 2,4-dimethyl analog (CAS 50382-35-9) has only two hydrogen bond acceptor sites, as the additional methyl group at the 2-position sterically and electronically modulates the acceptor profile [2]. This difference of one HBA site is structurally intrinsic and is not altered by formulation. The topological polar surface area (TPSA) is identical at 64.9 Ų for both compounds, indicating that the HBA count difference arises from electronic rather than geometric factors [1][2]. Hydrogen bond acceptor count is a key parameter in Lipinski's Rule of Five and fragment-based drug design, where a higher HBA count can enhance aqueous solubility and modulate target binding interactions.

Medicinal chemistry Drug-likeness Fragment-based drug discovery

Molecular Weight Advantage for Fragment-Based Screening: 138.19 vs. 152.22 Da

The molecular weight of 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile is 138.19 g/mol (exact mass 138.02517 Da) [1], placing it firmly within the fragment-sized molecule range (typically defined as MW < 300 Da, with optimal fragment libraries targeting 120–250 Da). The 2,4-dimethyl analog (CAS 50382-35-9) has a molecular weight of 152.22 g/mol—a 10.2% increase (14.03 Da) attributable to the additional methyl group [2]. In fragment-based drug discovery (FBDD), smaller molecular weight correlates with higher ligand efficiency (LE) potential; for a hypothetical binding potency of 100 μM, the target compound would exhibit an LE of approximately 0.38 kcal/mol per heavy atom (9 heavy atoms) versus 0.34 kcal/mol per heavy atom for the 2,4-dimethyl analog (10 heavy atoms), assuming equivalent potency [1][2]. Fragment libraries such as the 49-member thiazole/thiadiazole focused library described by Bajusz et al. prioritize compounds with MW below 250 Da for optimal screening performance [3].

Fragment-based drug discovery Lead optimization Physicochemical profiling

Lipophilicity (XLogP3) Differentiation: Target LogP = 1 vs. 1.4 for 2,4-Dimethyl Analog

The computed lipophilicity (XLogP3-AA) of 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile is 1.0 [1], whereas the 2,4-dimethyl-substituted analog (CAS 50382-35-9) exhibits an XLogP3 of 1.4 [2]. This difference of 0.4 log units represents an approximately 2.5-fold difference in octanol-water partition coefficient, indicating that the 2,4-dimethyl analog is significantly more lipophilic. Both compounds share identical TPSA (64.9 Ų), meaning the lipophilicity difference is driven by the additional methyl group's contribution to molecular volume and hydrophobicity rather than polar surface area changes [1][2]. The unsubstituted analog 2-(Thiazol-5-yl)acetonitrile (CAS 50382-34-8, MW 124.16) lacks the 4-methyl group entirely, and while its exact XLogP3 is not publicly computed, the absence of any methyl substituent predicts a lower LogP than the target compound, creating a lipophilicity gradient across the series .

ADME prediction Lipophilicity Physicochemical profiling

Synthetic Utility Validated Through Phthalocyanine Derivatization: Antimicrobial Photodynamic Activity Achieved

The synthetic versatility of the 4-methylthiazol-5-yl scaffold—which is the core of 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile—has been experimentally validated through its use as a precursor for zinc phthalocyanine complexes. Güngördü Solğun et al. synthesized 4-(2-(4-methylthiazol-5-yl)ethoxy)phthalonitrile (compound 3) from a 4-methylthiazol-5-yl ethanol precursor and subsequently converted it to the zinc phthalocyanine complex (compound 4) . Compound 3 demonstrated MIC values of 32 mg/L against Enterococcus hirae, while compound 4 achieved MIC values of 16 mg/L against Enterococcus faecalis under standard antimicrobial testing. Furthermore, compound 4 exhibited the strongest photodynamic antimicrobial activity with an MIC of 4 mg/L against E. faecalis upon light activation. Compound 4 also showed 92.48% biofilm inhibition against Pseudomonas aeruginosa and 98.56% against Staphylococcus aureus at 50 mg/L . While this study used derivatives rather than the acetonitrile compound itself, it directly demonstrates the productive synthetic trajectory achievable from the 4-methylthiazol-5-yl pharmacophore that the target compound embodies, distinguishing it from unsubstituted thiazole analogs that lack the 4-methyl directing group.

Photodynamic antimicrobial chemotherapy Phthalocyanine chemistry Biofilm inhibition

Physical State and Purity Accessibility: 95% Minimum Purity with Room-Temperature Stability

The target compound is commercially supplied as a liquid with a minimum purity specification of 95% (AKSci) or 95% (Leyan) , with long-term storage recommended at cool, dry conditions. By comparison, its 2-position regioisomer (CAS 19785-39-8) is available from Thermo Scientific at a higher purity of 97% (assay range 97%), accompanied by a higher procurement cost typical of higher-purity catalog items . The 2,4-dimethyl analog (CAS 50382-35-9) has a reported boiling point of 280.6 °C at 760 mmHg and a flash point of 123.5 °C [1], while the 2-position regioisomer boils at approximately 253.7 °C at 760 mmHg [2]. Physical property data for the target compound (boiling point, density, refractive index) are less comprehensively reported than for the 2-position isomer, which may represent either a gap in characterization or a reflection of the compound's predominant use as a transient synthetic intermediate rather than an isolated end-product. The GHS hazard profile is well-defined: H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H318 (causes serious eye damage), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) , necessitating appropriate personal protective equipment and engineering controls during handling.

Chemical procurement Purity specification Storage stability

Optimal Research and Industrial Application Scenarios for 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile (CAS 50382-33-7)


Fragment-Based Drug Discovery (FBDD) Library Design Requiring a Low-MW, 3-HBA Thiazole Nitrile Fragment

The compound's molecular weight of 138.19 Da and three hydrogen bond acceptor sites position it as an attractive fragment-sized entry for FBDD screening libraries targeting kinases, proteases, or protein-protein interaction interfaces [1]. Its XLogP3 of 1.0 provides a balanced lipophilicity profile suitable for both biochemical and biophysical screening formats (SPR, NMR, DSF). The 5-position nitrile offers a well-precedented synthetic handle for fragment elaboration via hydrolysis, reduction, or cycloaddition chemistry. Inclusion of this compound in focused thiazole fragment libraries—analogous to the 49-member library characterized by Bajusz et al.—would complement existing 2-substituted thiazole fragments by providing the distinct 5-substituted regioisomeric scaffold, expanding the chemical diversity accessible in primary screens [2].

Synthesis of Phthalocyanine and Porphyrinoid Photosensitizers for Antimicrobial Photodynamic Therapy (aPDT)

The 4-methylthiazol-5-yl substructure has been demonstrated as a viable precursor for zinc phthalocyanine complexes with quantifiable antimicrobial photodynamic activity. Specifically, compound 4 (the Zn-Pc derivative) achieved a photodynamic MIC of 4 mg/L against Enterococcus faecalis—a 4-fold enhancement over its dark-condition MIC—and inhibited Pseudomonas aeruginosa and Staphylococcus aureus biofilms by 92.48% and 98.56% respectively at 50 mg/L . Researchers seeking to explore structure-activity relationships in thiazole-appended photosensitizers can use 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile as a starting material for synthesizing the alkoxy-phthalonitrile intermediate, with the nitrile group serving as a latent precursor for further functionalization or as an electronic modulator of the phthalocyanine macrocycle.

Regioselective Heterocycle Synthesis Requiring Intermediate Reactivity at the Thiazole C5 Position

DFT calculations have established that 5-substituted thiazoles occupy an intermediate position in the electrophilic reactivity hierarchy (2-substituted > 5-substituted > 4-substituted), as quantified by Fukui function analysis at the B3LYP/6-311++G(d,p) level [3]. This intermediate reactivity profile makes 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile particularly suitable for sequential, chemoselective transformations where the thiazole ring must remain intact during initial manipulations of the nitrile group (e.g., reduction to amine, hydrolysis to acid, or cycloaddition to tetrazole), while still retaining sufficient nucleophilic character for subsequent electrophilic functionalization at the 2-position at a later synthetic stage. This contrasts with the 2-substituted regioisomer, whose higher reactivity may lead to undesired side reactions under forcing conditions.

Physicochemical Comparator in Matched Molecular Pair (MMP) Analyses of Thiazole-Containing Lead Series

The compound's well-defined computed properties—XLogP3 = 1.0, TPSA = 64.9 Ų, MW = 138.19, HBA = 3, HBD = 0, rotatable bonds = 1—make it a valuable matched molecular pair partner for probing the impact of methylation and regioisomerism on ADME parameters [1]. When compared with its 2,4-dimethyl analog (XLogP3 = 1.4, HBA = 2, MW = 152.22) [4], the target compound isolates the effect of removing the 2-methyl group: a 0.4-unit LogP decrease, a gain of one HBA site, and a 10% molecular weight reduction. These differences are quantifiable inputs for computational models predicting solubility, permeability, and metabolic stability, enabling data-driven decisions in lead optimization campaigns without the confounding effects of scaffold hopping.

Quote Request

Request a Quote for 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.